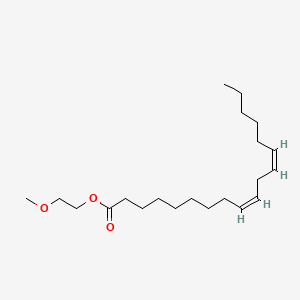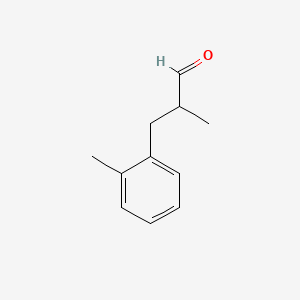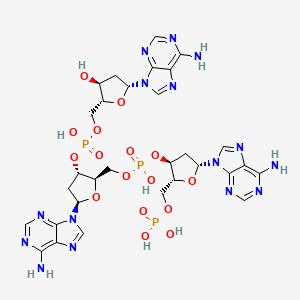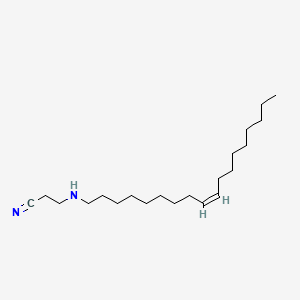
(Z)-3-(9-Octadecenylamino)propiononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(9-Octadecenylamino)propiononitrile is an organic compound characterized by the presence of a long aliphatic chain and a nitrile group. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(9-Octadecenylamino)propiononitrile typically involves the reaction of 9-octadecenylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-(9-Octadecenylamino)propiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include primary amines, oxides, and substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-(9-Octadecenylamino)propiononitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in cell membrane interactions and signaling pathways. Its long aliphatic chain makes it a candidate for investigating lipid-protein interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases and conditions.
Industry
In industrial applications, the compound is used in the formulation of specialty chemicals and surfactants. Its unique properties make it suitable for use in lubricants, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of (Z)-3-(9-Octadecenylamino)propiononitrile involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling. Additionally, the nitrile group can participate in various biochemical reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-1-(Octadec-9-enylamino)propan-2-ol
- (Z,Z)-2-(Di-9-octadecenylamino)ethanol
- (Z)-9-Hexadecenoic acid (Z)-9-octadecenyl ester
Uniqueness
(Z)-3-(9-Octadecenylamino)propiononitrile is unique due to its specific combination of a long aliphatic chain and a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of hydrophobic and reactive functional groups, enhancing its versatility in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
26351-32-6 |
|---|---|
Molekularformel |
C21H40N2 |
Molekulargewicht |
320.6 g/mol |
IUPAC-Name |
3-[[(Z)-octadec-9-enyl]amino]propanenitrile |
InChI |
InChI=1S/C21H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-18,20-21H2,1H3/b10-9- |
InChI-Schlüssel |
WFWQUQYVEYXMPO-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCNCCC#N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCNCCC#N |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


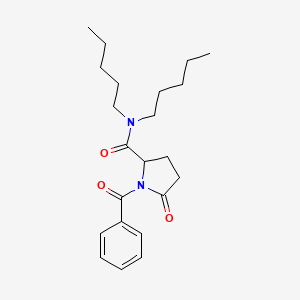
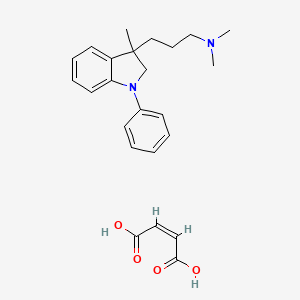
![5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13759542.png)
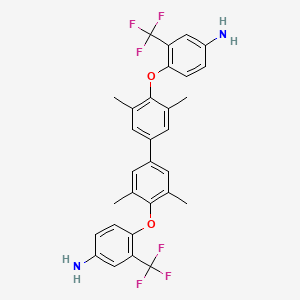
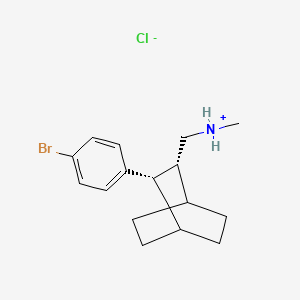
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)

![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)
